molecular formula C19H21NO2 B1379403 Benzyl N-Benzylpyrrolidine-3-carboxylate CAS No. 570423-97-1

Benzyl N-Benzylpyrrolidine-3-carboxylate

Cat. No. B1379403
CAS RN: 570423-97-1
M. Wt: 295.4 g/mol
InChI Key: LUEPOWKKYXJBSY-UHFFFAOYSA-N
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Description

Benzyl N-Benzylpyrrolidine-3-carboxylate (BNBPC) is a carboxylic acid derivative of the alkyl amine pyrrolidine. It is an important building block for the synthesis of many organic compounds and is used in a variety of applications. BNBPC is a versatile compound that can be used for a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, BNBPC has been used in scientific research to study its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Benzyl N-Benzylpyrrolidine-3-carboxylate and its derivatives have been studied for their synthesis and antimicrobial activity. For instance, Sreekanth and Jha (2020) explored the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, noting the potent antimicrobial properties of 1-acetyl-2-benzylpyrrolidine-2-carboxamide 5c (Sreekanth & Jha, 2020).

Catalytic and Synthetic Applications

Studies have also focused on the catalytic and synthetic applications of benzyl N-Benzylpyrrolidine-3-carboxylate. Grafton, Mansfield, and Fray (2010) examined the [3+2] dipolar cycloaddition reactions of benzyl(methoxymethyl)(trimethylsilylmethyl)amine, yielding N-benzylpyrrolidine products (Grafton, Mansfield, & Fray, 2010). Additionally, Sezen and Sames (2005) described a new transformation for the direct and selective arylation of sp3 C-H bonds in the absence of a directing group, including N-benzylpyrrolidine (Sezen & Sames, 2005).

Pharmaceutical Applications

Benzyl N-Benzylpyrrolidine-3-carboxylate has been implicated in the development of pharmaceuticals. For example, Wu Yang et al. (2005) conducted a structure-activity relationship study of the amine portion of the calcilytic compound NPS-2143, discovering substituted 2-benzylpyrrolidines as effective replacements (Yang et al., 2005).

Biocatalysis and Hydroxylation

Research has also delved into the biocatalytic potential of benzyl N-Benzylpyrrolidine-3-carboxylate. Li et al. (2001) explored hydroxylation of N-benzylpyrrolidine with Sphingomonas sp. HXN-200, achieving regio- and stereoselective hydroxylation of nonactivated carbon atoms (Li et al., 2001).

Electrochemical Carboxylation

In the context of green chemistry, research has also explored the electrochemical carboxylation of benzylic C–N bonds with CO2, including those involving benzyl N-Benzylpyrrolidine-3-carboxylate. Yang et al. (2019) reported a direct and efficient method for this transformation (Yang et al., 2019).

properties

IUPAC Name

benzyl 1-benzylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-19(22-15-17-9-5-2-6-10-17)18-11-12-20(14-18)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEPOWKKYXJBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 10.0 g (61.6 mmol) of benzyl acrylate and 19 mL (74.2 mmol) of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in 75 mL of CH2Cl2 at 0° C. was treated with 0.5 mL (6.5 mmol) of TFA while maintaining the internal temperature at less than 3° C. The reaction was warmed to rt and stirred for 2.5 h. The reaction mixture was washed with 250 mL of 1N NaHCO3 and 250 mL of sat'd NaCl. The organic layer was dried over Na2SO4 and concentrated. The residue was purified on a 40L Biotage column using 19:1 v/v hexane/acetone as the eluant to afford 18 g (99%) of the title compound as a light yellow oil: RF: 0.28 (9:1 v/v hexane/acetone); 1H-NMR (500 MHz) δ 2.15-2.20 (m, 2H), 2.60 (m, 1H), 2.73-2.77 (m, 2H), 3.02 (m, 1H), 3.13 (m, 1H), 3.66-3.73 (m, 2H), 5.17 (s, 2H), 7.28-7.42 (m, 5H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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